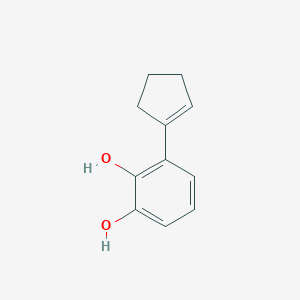
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cyclopentene group and two hydroxyl groups. This compound is part of the dihydroxybenzenes family, which are known for their diverse chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentene with benzene derivatives under specific conditions. For instance, the reaction of organocerium reagents with cycloalkanones can provide alkoxides, which upon further reaction with MsCl or SOCl2 and DBU, yield aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalytic processes, such as palladium-catalyzed reactions, is common in industrial settings to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
What sets 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol apart from similar compounds is the presence of the cyclopentene group, which imparts unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62922-40-1 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(cyclopenten-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H12O2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h3-4,6-7,12-13H,1-2,5H2 |
InChI-Schlüssel |
UCULGHZLWVADGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)C2=C(C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
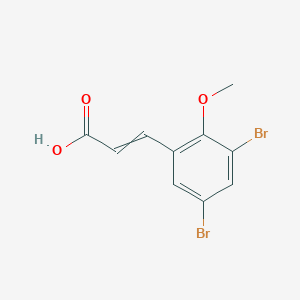
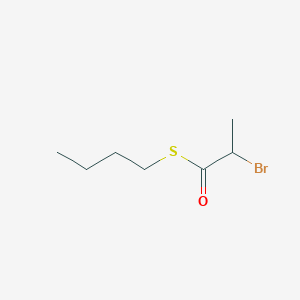
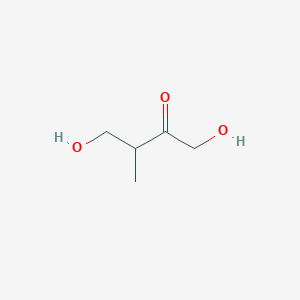
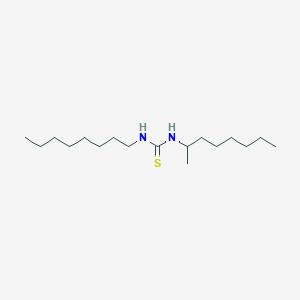
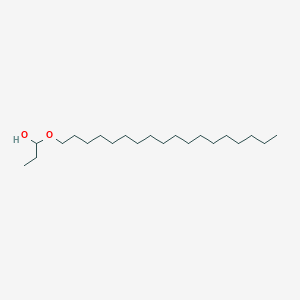

methanone](/img/structure/B14512909.png)
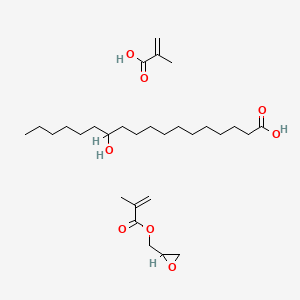
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)


![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
